5-Bromo-1H-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-1H-benzimidazole derivatives involves various chemical pathways, often focusing on achieving high yields and specific functionalities to enhance biological activities. For example, Ranjith et al. (2013) explored the synthesis of positional isomers of 5 and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles, showcasing the versatility of bromo-benzimidazole compounds in yielding substances with significant antimicrobial and antitubercular activities (Ranjith et al., 2013).
Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-benzimidazole derivatives has been elucidated using various spectroscopic techniques, including NMR, mass spectrometry, and X-ray diffraction. The crystal structure analysis helps in understanding the intermolecular interactions that contribute to the stability and reactivity of these compounds. For instance, the crystal structure of a related compound was determined to facilitate the understanding of its antimicrobial activity, highlighting the importance of molecular architecture in biological functions (Ranjith et al., 2013).
Chemical Reactions and Properties
Bromo-benzimidazole compounds participate in a variety of chemical reactions, offering a pathway to a wide range of derivatives with enhanced or specific biological activities. Electrophilic substitution reactions, for example, are commonly used to introduce functional groups that can significantly alter the physical and chemical properties of the parent compound. These modifications can lead to compounds with potent antimicrobial, antifungal, and antitubercular properties, as demonstrated in various studies (Ranjith et al., 2013).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Antibacterial and Antitumor Properties : Benzimidazole derivatives, including 5-Bromo-1H-benzimidazole, have been synthesized and shown to be effective in treating microbial infections and inhibiting tumors. Specifically, these compounds have demonstrated notable antibacterial activities against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, as well as cytotoxicity against human liver cancer cell lines (Khalifa et al., 2018).
Anti-Tubercular and Anti-Fungal Effects : Synthesized 5-bromo-styryl-2-benzimidazoles have exhibited strong anti-tubercular activity against Mycobacterium tuberculosis, and significant anti-fungal activity against strains like Candida albicans (Shingalapur et al., 2009).
Antiprotozoal and Antifungal Applications
Effectiveness Against Acanthamoeba castellanii : Certain derivatives of 5-Bromo-1H-benzimidazole have been effective against the protozoa Acanthamoeba castellanii, surpassing the efficacy of the antiprotozoal agent chlorohexidine (Kopanska et al., 2004).
Potential as Antifungal Agents : Novel benzimidazole derivatives of 1-Bromo-2,4-dinitrobenzene, including 5-Bromo variants, have shown potential antifungal activities, particularly against Candida species (Ahmadi & Nahri-Niknafs, 2011).
Anticancer Research
Cytotoxicity Against Cancer Cell Lines : Novel benzimidazole derivatives, including 5-Bromo variants, have demonstrated significant cytotoxic effects against various cancer cell lines and have shown potential in inducing apoptotic cell death (Atmaca et al., 2020).
Anticancer Effects on Leukemia Cell Line : Certain 5-Bromo-1H-benzimidazole derivatives have shown remarkable cytotoxic activity on the human chronic myelogenous leukemia (CML) cell line K562, inducing apoptosis and affecting the expression of apoptosis-related genes (Gurkan-Alp et al., 2015).
DNA Topoisomerase Inhibition
- Inhibition of Mammalian DNA Topoisomerase I : Some 1H-benzimidazole derivatives, including 5-Bromo variants, have been effective in inhibiting mammalian type I DNA topoisomerase activity, making them of interest in the study of cell cycle-related processes (Alpan et al., 2007).
Antiviral Activity
- Inhibition of Human Cytomegalovirus : Benzimidazole nucleosides, including 5-Bromo-2,5(6)-substituted variants, have been investigated for their ability to inhibit human cytomegalovirus replication, showcasing potential for novel antiviral therapies (Biron et al., 2002).
Safety And Hazards
properties
IUPAC Name |
6-bromo-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVWGDBMPJNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964126 | |
Record name | 6-Bromo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-benzimidazole | |
CAS RN |
4887-88-1 | |
Record name | 6-Bromo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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